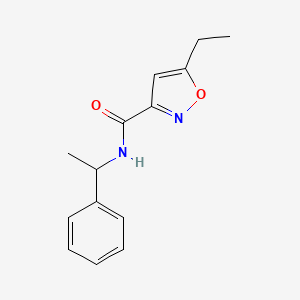![molecular formula C22H16N2OS B4600836 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4600836.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide is a useful research compound. Its molecular formula is C22H16N2OS and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.09833431 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide, have demonstrated potent and selective antitumor activities against various cancer cell lines. These compounds are metabolized differently in sensitive versus insensitive cell lines, indicating a novel mechanism of action possibly related to drug uptake and biotransformation processes (Chua et al., 1999; Leong et al., 2003). Specifically, these derivatives have shown efficacy against breast, ovarian, colon, and renal cancers, with actions including DNA adduct formation in sensitive tumors and selective inhibition of cell growth.
Antimicrobial Applications
Certain benzothiazole derivatives have been synthesized and tested for their antimicrobial properties, revealing significant activity against various bacterial and fungal strains. Some molecules in this class were more potent than reference drugs, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).
Luminescent Materials
Benzothiazole compounds have been explored for their luminescent properties, with applications in white light emission. By doping structurally similar benzothiazole derivatives into a polymer matrix, white light with desirable chromaticity coordinates was achieved, showcasing the potential of these compounds in the development of white-light-emitting devices (Lu et al., 2017).
pH Sensing
Benzothiazole-based luminogens have been designed for highly sensitive physiological pH sensing, exploiting the tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. These compounds provide opportunities for the sensitive detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have also been studied as corrosion inhibitors for carbon steel in acidic environments. They offer high inhibition efficiencies, which could be beneficial for industrial applications where steel is exposed to corrosive substances (Hu et al., 2016).
Properties
IUPAC Name |
(Z)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)26-22/h1-15H,(H,23,25)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUJXZNJIBABY-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4600753.png)
![N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide](/img/structure/B4600770.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4600774.png)
![ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B4600785.png)
![[Octoxy(phenyl)phosphoryl]benzene](/img/structure/B4600790.png)
![2-fluoro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4600793.png)
![2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4600796.png)
![N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4600798.png)
![3-[4-(4-allyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4600800.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4600802.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4600803.png)
![2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B4600828.png)
![ethyl 4-(cyclopropylmethyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4600831.png)

